molecular formula C17H17ClN2S B6429462 4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline CAS No. 893787-26-3

4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline

Cat. No.: B6429462
CAS No.: 893787-26-3
M. Wt: 316.8 g/mol
InChI Key: YWXMKIRPXBNCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a 2-chlorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a dihydroquinazoline core. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., 2-chlorobenzylthiol) with a halogenated quinazoline derivative under basic conditions.

    Final Assembly: The final step involves the coupling of the 2-chlorophenyl group to the sulfanyl-quinazoline intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline core or the sulfanyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Electrophiles like nitronium ion, under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced quinazoline or thiol derivatives.

    Substitution: Functionalized chlorophenyl derivatives.

Scientific Research Applications

4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-bromophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline
  • 4-{[(2-fluorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline
  • 4-{[(2-methylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline

Uniqueness

Compared to its analogs, 4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-17(2)19-15-10-6-4-8-13(15)16(20-17)21-11-12-7-3-5-9-14(12)18/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXMKIRPXBNCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.